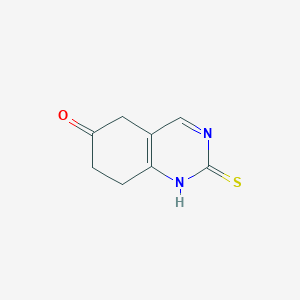![molecular formula C16H18N2OS B12456005 N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12456005.png)
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is a Schiff base compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, a morpholine ring, and an aniline moiety, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and solvents can further enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted in the presence of a catalyst such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the imine group to an amine.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and geometric properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors, due to its conjugated structure.
Mecanismo De Acción
The biological activity of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is primarily attributed to its ability to form stable complexes with metal ions and interact with biomolecules such as DNA and proteins. The compound can bind to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways. Additionally, its planar structure allows for intercalation into DNA, leading to the inhibition of DNA replication and transcription.
Comparación Con Compuestos Similares
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline can be compared with other Schiff base compounds that possess similar structural features and biological activities. Some of the similar compounds include:
N-[(E)-(2-thiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline: Similar structure but with a different substitution pattern on the thiophene ring.
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(piperidin-4-yl)aniline: Contains a piperidine ring instead of a morpholine ring, which may alter its biological activity.
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyrrolidin-4-yl)aniline: Features a pyrrolidine ring, leading to differences in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H18N2OS |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(3-methylthiophen-2-yl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C16H18N2OS/c1-13-6-11-20-16(13)12-17-14-2-4-15(5-3-14)18-7-9-19-10-8-18/h2-6,11-12H,7-10H2,1H3 |
Clave InChI |
BOXQHXRQTLTHSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide](/img/structure/B12455925.png)
![[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride](/img/structure/B12455936.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12455939.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)


![N-cyclohexyl-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carbothioamide](/img/structure/B12455962.png)
![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
![1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B12455977.png)
![6-Oxa-3-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12455979.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12455992.png)

![2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B12455997.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12455999.png)
